2-[2-[2-(1,3-Benzodioxol-5-yl)ethenyl]-5-nitroimidazol-1-yl]ethanol
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Overview
Description
2-[2-[2-(1,3-Benzodioxol-5-yl)ethenyl]-5-nitroimidazol-1-yl]ethanol is a complex organic compound featuring a benzodioxole moiety, an ethenyl group, a nitroimidazole ring, and an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-(1,3-Benzodioxol-5-yl)ethenyl]-5-nitroimidazol-1-yl]ethanol typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Introduction of the Ethenyl Group: The benzodioxole derivative is then subjected to a Heck reaction with a suitable vinyl halide.
Nitroimidazole Formation: The nitroimidazole ring is synthesized via nitration of imidazole followed by alkylation.
Final Coupling: The benzodioxole-ethenyl intermediate is coupled with the nitroimidazole derivative under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol group, forming aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 2-[2-[2-(1,3-Benzodioxol-5-yl)ethenyl]-5-nitroimidazol-1-yl]acetaldehyde or acetic acid.
Reduction: Formation of 2-[2-[2-(1,3-Benzodioxol-5-yl)ethenyl]-5-aminoimidazol-1-yl]ethanol.
Substitution: Halogenated derivatives of the benzodioxole moiety.
Scientific Research Applications
2-[2-[2-(1,3-Benzodioxol-5-yl)ethenyl]-5-nitroimidazol-1-yl]ethanol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitroimidazole ring.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[2-[2-(1,3-Benzodioxol-5-yl)ethenyl]-5-nitroimidazol-1-yl]ethanol involves multiple pathways:
Molecular Targets: The nitroimidazole ring can interact with DNA, leading to strand breaks and inhibition of replication.
Pathways: The compound can induce oxidative stress in cells, leading to apoptosis. It may also inhibit specific enzymes involved in cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzodioxol-5-yl)ethanamine
- 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
- 2-(2-[2-Dimethylaminothiazol-5-yl]Ethenyl)-6-(2-[Fluoro]Ethoxy)
- Imidazo[1,2-a]pyridine, 2-[2-(1,3-benzodioxol-5-yl)ethenyl]-3-nitro-
Uniqueness
2-[2-[2-(1,3-Benzodioxol-5-yl)ethenyl]-5-nitroimidazol-1-yl]ethanol is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both the benzodioxole and nitroimidazole moieties allows for a wide range of applications and interactions that are not observed in simpler analogs.
Properties
CAS No. |
74550-86-0 |
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Molecular Formula |
C14H13N3O5 |
Molecular Weight |
303.27 g/mol |
IUPAC Name |
2-[2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-5-nitroimidazol-1-yl]ethanol |
InChI |
InChI=1S/C14H13N3O5/c18-6-5-16-13(15-8-14(16)17(19)20)4-2-10-1-3-11-12(7-10)22-9-21-11/h1-4,7-8,18H,5-6,9H2/b4-2+ |
InChI Key |
BVVIKCLECBDUPE-DUXPYHPUSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C3=NC=C(N3CCO)[N+](=O)[O-] |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC3=NC=C(N3CCO)[N+](=O)[O-] |
Origin of Product |
United States |
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